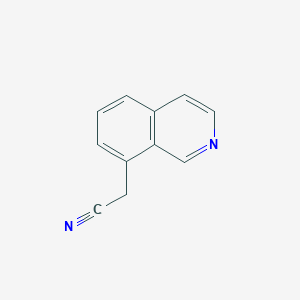
N-(5-Bromo-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Bromo-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride is a complex organic compound characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like tetrahydrofuran and reagents such as tert-butylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different halogens or functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-(5-Bromo-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of probes for biological imaging and diagnostics.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(5-Bromo-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with specific molecular targets. The trifluoroacetimidoyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine and iodine atoms may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromo-2-iodophenyl)-6-chloro-5-propyl-4-pyrimidinamine
- (5-Bromo-2-iodophenyl)methanol
- (5-Bromo-2-iodophenyl)methanamine
Uniqueness
N-(5-Bromo-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoroacetimidoyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
Molecular Formula |
C8H3BrClF3IN |
|---|---|
Molecular Weight |
412.37 g/mol |
IUPAC Name |
N-(5-bromo-2-iodophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C8H3BrClF3IN/c9-4-1-2-5(14)6(3-4)15-7(10)8(11,12)13/h1-3H |
InChI Key |
IXRZDHIMHBZNIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N=C(C(F)(F)F)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13680714.png)
![Bis[2-(trimethylsilyl)phenyl]sulfane](/img/structure/B13680722.png)
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole](/img/structure/B13680727.png)
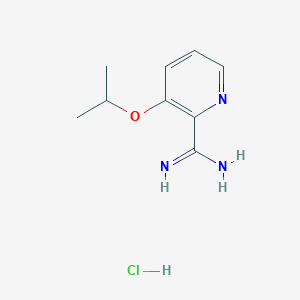
![8-Bromo-3,3-dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13680743.png)
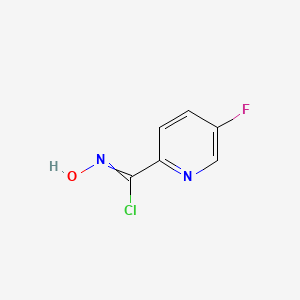
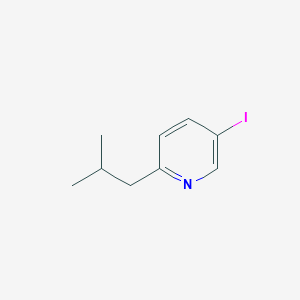

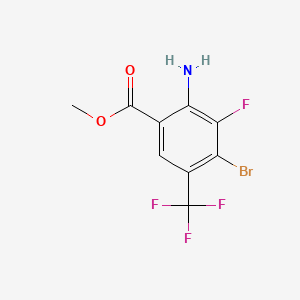

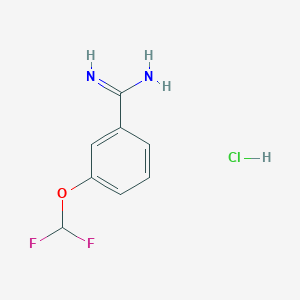
![(R)-2-Methyl-N-[2-methyl-4-[N-[1-(4-piperidyl)ethyl]sulfamoyl]phenyl]benzamide](/img/structure/B13680779.png)
